4,4'-Propane-1,3-diyldipiperazine-2,6-dione
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Overview
Description
4,4'-propane-1,3-diyldipiperazine-2,6-dione is a N-alkylpiperazine. It has a role as an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor.
Scientific Research Applications
Cardioprotective Agent Research
Dexrazoxane, a derivative of 4,4'-Propane-1,3-diyldipiperazine-2,6-dione, has been studied for its cardioprotective properties. It is effective against anthracycline-induced cardiac toxicity. Research includes geometry optimization, electron cloud calculations, and the calculation of steric energy, highlighting its potential in protecting the heart from toxic effects of certain chemotherapy drugs (Otuokere & Amaku, 2015).
Fragmentation Studies in Mass Spectrometry
Studies on the fragmentation of bis-phthalimide derivatives related to this compound using electron impact ionization-mass spectrometry (EI-MS) have been conducted. These studies aid in understanding molecular structures and behaviors, contributing to analytical chemistry applications (Yosefdad, Valadbeigi, & Bayat, 2020).
Chemoselective Thioacetalization
Research on chemoselective thioacetalization using a propane-1,3-dithiol equivalent, which is related to this compound, shows its application in synthesizing thioacetals. This has implications in the development of odorless, non-thiolic substances for various chemical processes (Ouyang et al., 2006).
Antimicrobial Activity
Compounds synthesized from 1,3-dione derivatives, similar to this compound, have been studied for their antimicrobial activity. These studies are significant in exploring new compounds for potential use as metal-derived drugs (Sampal et al., 2018).
Properties
Molecular Formula |
C11H16N4O4 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[3-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione |
InChI |
InChI=1S/C11H16N4O4/c16-8-4-14(5-9(17)12-8)2-1-3-15-6-10(18)13-11(19)7-15/h1-7H2,(H,12,16,17)(H,13,18,19) |
InChI Key |
YLGQIXNQPPIMQK-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)CN1CCCN2CC(=O)NC(=O)C2 |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCCN2CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.